molecular formula C16H21N3O2 B2721056 Tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate CAS No. 1517372-68-7

Tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate

Cat. No.: B2721056
CAS No.: 1517372-68-7
M. Wt: 287.363
InChI Key: RLEXHLHYWLERGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester, a benzylamino group, and a cyano group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution, where a benzylamine reacts with an appropriate intermediate.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction, often using reagents like cyanogen bromide.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and benzylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylamino)-3-cyanoazetidine-1-carboxylate
  • Tert-butyl 3-(ethylamino)-3-cyanoazetidine-1-carboxylate
  • Tert-butyl 3-(phenylamino)-3-cyanoazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate is unique due to the presence of the benzylamino group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents

Properties

IUPAC Name

tert-butyl 3-(benzylamino)-3-cyanoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-11-16(10-17,12-19)18-9-13-7-5-4-6-8-13/h4-8,18H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEXHLHYWLERGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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